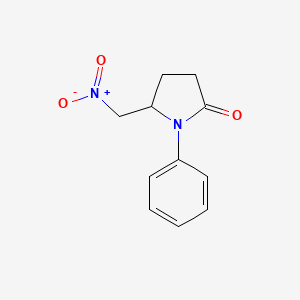
5-(Nitromethyl)-1-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 5-(Nitromethyl)-1-phenylpyrrolidin-2-one typically involves the nitration of a suitable precursor. One common method is the nitration of 1-phenylpyrrolidin-2-one using nitric acid in the presence of sulfuric acid. This reaction introduces the nitro group at the 5-position of the pyrrolidinone ring . Industrial production methods may involve optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity .
化学反応の分析
5-(Nitromethyl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols.
科学的研究の応用
5-(Nitromethyl)-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 5-(Nitromethyl)-1-phenylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects . The compound may also act as a ligand, binding to specific receptors and modulating their activity .
類似化合物との比較
5-(Nitromethyl)-1-phenylpyrrolidin-2-one can be compared with other nitro-containing compounds such as nitromethane and nitrobenzene . While all these compounds contain the nitro group, this compound is unique due to its pyrrolidinone ring structure, which imparts distinct chemical and biological properties . Similar compounds include:
特性
CAS番号 |
58804-70-9 |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.22 g/mol |
IUPAC名 |
5-(nitromethyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c14-11-7-6-10(8-12(15)16)13(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChIキー |
UGSDWGYOHQIESU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1C[N+](=O)[O-])C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
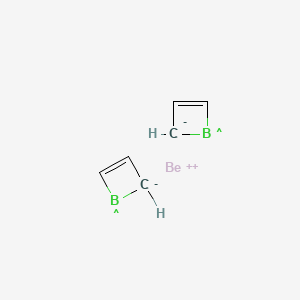
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
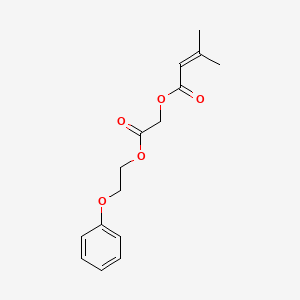
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)
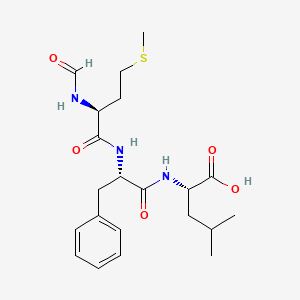
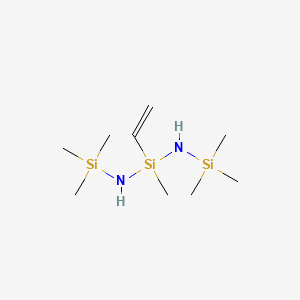
![2-Benzylidene-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14616476.png)
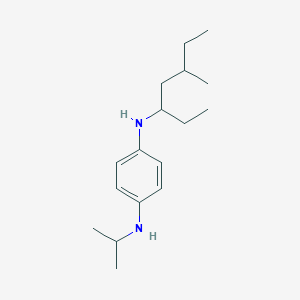
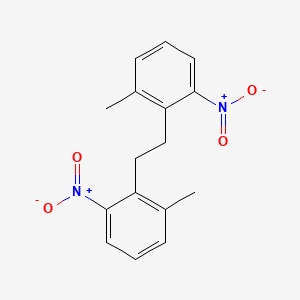
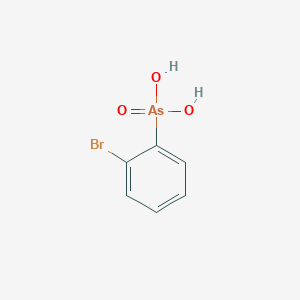
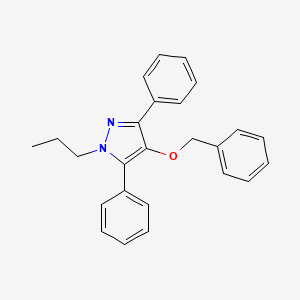

![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
